1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,6-tetrahydropyridine is a chemical compound known for its unique structure, which includes a benzodioxine ring fused with a tetrahydropyridine ring
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride, which is a key intermediate.
Reaction Conditions: The intermediate is then reacted with 1,2,3,6-tetrahydropyridine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonyl bond.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxine or tetrahydropyridine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, gene expression, and metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride and 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine share structural similarities with the target compound.
Uniqueness: The presence of both the benzodioxine and tetrahydropyridine rings in this compound gives it unique chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-8-4-1-5-9-15)13-10-17-11-6-2-3-7-12(11)18-13/h1-4,6-7,13H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZAHGDPKCGVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.